molecular formula C24H27N5O2 B2730081 N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251633-09-6

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide

Cat. No.: B2730081
CAS No.: 1251633-09-6
M. Wt: 417.513
InChI Key: NQVJIRIGRUBOTI-UHFFFAOYSA-N
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Description

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the azepan-1-ylcarbonyl group: This step involves the reaction of the naphthyridine intermediate with azepan-1-ylcarbonyl chloride under basic conditions.

    Coupling with 3-aminophenylacetamide: The final step involves coupling the intermediate with 3-aminophenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and naphthyridine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylcarbonyl)aniline: Shares the azepan-1-ylcarbonyl group but lacks the naphthyridine core.

    7-methyl-1,8-naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents.

Uniqueness

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is unique due to its combination of the azepan-1-ylcarbonyl group and the naphthyridine core, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-[3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16-10-11-20-22(28-19-9-7-8-18(14-19)27-17(2)30)21(15-25-23(20)26-16)24(31)29-12-5-3-4-6-13-29/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVJIRIGRUBOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)NC(=O)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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